molecular formula C10H14N4O2 B1388848 5-nitro-N-(piperidin-1-yl)pyridin-2-amine CAS No. 1090807-64-9

5-nitro-N-(piperidin-1-yl)pyridin-2-amine

Cat. No. B1388848
M. Wt: 222.24 g/mol
InChI Key: OYNLQHKPVCTUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-N-(piperidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of 5-Nitro-N-(piperidin-1-yl)pyridin-2-amine can be represented by the SMILES string C1CCN(CC1)NC2=NC=C(C=C2)N+[O-] . This indicates that the molecule consists of a piperidine ring attached to a pyridine ring via a nitrogen atom, with a nitro group attached to the pyridine ring .


Physical And Chemical Properties Analysis

5-Nitro-N-(piperidin-1-yl)pyridin-2-amine is a solid at room temperature . Its empirical formula is C10H15N3 , and it has a molecular weight of 222.24 .

Scientific Research Applications

Catalytic Reactions and Kinetics

Studies on pyridine hydrodenitrogenation over a sulphided NiMo/γ-Al2O3 catalyst revealed that pyridine is first hydrogenated into piperidine, which is then denitrogenated through ring opening to pentyl amine, leading to nitrogen removal and the formation of hydrocarbons and ammonia. The presence of H2S enhances the C–N bond scission rate, explained by a substitution mechanism. This research is crucial for understanding the catalytic processes in refining and chemical synthesis (Raghuveer, Thybaut, & Marin, 2016).

Nitrosation Mechanisms

A theoretical study on the gas-phase nitrosation of amines by NO2 and NO suggested a radical mechanism where NO2 abstracts a hydrogen atom from nitrogen in primary and secondary amines, leading to nitrosamine formation. This study provides insights into the nitrosation process, relevant in environmental and health contexts (Zhao et al., 2007).

Organic Synthesis and Reactions

Research on the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols has shown that pyridine catalyzes rearrangement into pyrrolo[3,2-d]pyrimidine-5-oxides. This work contributes to the field of organic synthesis, offering pathways to novel compounds (Čikotienė et al., 2007).

Photocatalytic Degradation Studies

Investigations into the photocatalytic oxidation of nitrogen- and sulfur-containing organic compounds over UV-illuminated TiO2 films have shown the formation of ammonium and nitrate ions. This research is significant for environmental applications, particularly in the degradation of pollutants (Low, McEvoy, & Matthews, 1991).

Antioxidant Properties of Nitroxyl Radicals

The development of novel nitroxyl radicals for controlling reactivity with ascorbic acid explored the stability of piperidine and pyrrolidine nitroxyl radicals towards reduction by ascorbic acid. This research has implications for the use of nitroxyl radicals as antioxidants and in medical applications (Kinoshita et al., 2009).

properties

IUPAC Name

5-nitro-N-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)9-4-5-10(11-8-9)12-13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNLQHKPVCTUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(piperidin-1-yl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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